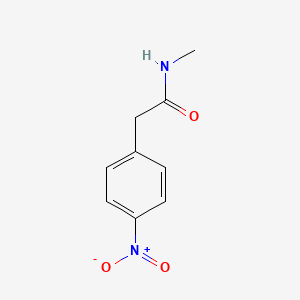

N-methyl-2-(4-nitrophenyl)acetamide

Descripción general

Descripción

“N-methyl-2-(4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 and is a pale-yellow to yellow-brown solid . Its IUPAC name is N-methyl-2-(4-nitrophenyl)acetamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent, and then carrying out a methylation reaction with dimethyl sulfate .Molecular Structure Analysis

The InChI code for “N-methyl-2-(4-nitrophenyl)acetamide” is 1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) . This indicates the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group through a methylene bridge.Physical And Chemical Properties Analysis

“N-methyl-2-(4-nitrophenyl)acetamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 194.19 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Analytical Chemistry: Mass Spectrometry

N-methyl-2-(4-nitrophenyl)acetamide: is used in mass spectrometry as a reference compound due to its well-defined mass spectrum. The compound’s unique fragmentation pattern helps in the identification and quantification of substances within a sample .

Organic Synthesis: Intermediate for Chemical Reactions

This compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions to form different products, which are useful in synthesizing new compounds with potential biological activities .

Pharmaceutical Research: Drug Design

In pharmaceutical research, N-methyl-2-(4-nitrophenyl)acetamide is explored for its potential to be modified into pharmacologically active molecules. Its structure can be altered to produce new drugs with desired therapeutic effects .

Material Science: Dye and Pigment Production

The nitro group in N-methyl-2-(4-nitrophenyl)acetamide makes it a candidate for the production of dyes and pigments. Its ability to absorb and emit light can be exploited in creating materials with specific optical properties .

Biochemistry: Protein Interaction Studies

Researchers use N-methyl-2-(4-nitrophenyl)acetamide to study protein interactions. The compound can bind to certain proteins, allowing scientists to investigate protein functions and interactions at the molecular level .

Environmental Science: Pollutant Detection

Due to its distinctive chemical properties, N-methyl-2-(4-nitrophenyl)acetamide can be used in environmental science to detect specific pollutants. It can act as a chemical marker to trace contamination sources .

Agricultural Chemistry: Pesticide Development

The compound’s structure is investigated for the development of new pesticides. Its chemical reactivity can be harnessed to create compounds that are effective against pests but safe for crops .

Neurobiology: Neural Pathway Tracing

In neurobiology, N-methyl-2-(4-nitrophenyl)acetamide could be used to trace neural pathways. Its ability to be selectively taken up by certain neurons makes it a valuable tool for mapping brain activity .

Safety and Hazards

The safety information for “N-methyl-2-(4-nitrophenyl)acetamide” indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

N-methyl-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTINDJIPKUJXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392045 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-nitrophenyl)acetamide | |

CAS RN |

98245-61-5 | |

| Record name | N-methyl-2-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)